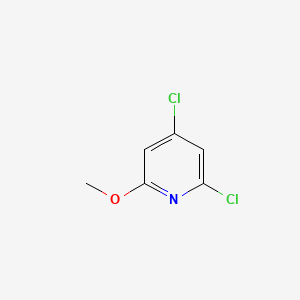

2,4-Dichloro-6-methoxypyridine

Vue d'ensemble

Description

2,4-Dichloro-6-methoxypyridine is an organic compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a methoxy group at the 6th position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methoxypyridine typically involves the chlorination of 6-methoxypyridine. One common method includes the reaction of 6-methoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 4th positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-6-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can be reduced to form 2,4-dichloro-6-hydroxypyridine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

- Substitution reactions yield various substituted pyridines.

- Oxidation reactions produce aldehydes or acids.

- Reduction reactions result in hydroxypyridines .

Applications De Recherche Scientifique

Organic Synthesis

Role as an Intermediate:

2,4-Dichloro-6-methoxypyridine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating diverse compounds in organic chemistry.

Pharmaceutical Development

Therapeutic Potential:

The compound is integral to the development of pharmaceuticals targeting central nervous system disorders and other diseases. It has shown promise in the synthesis of active pharmaceutical ingredients (APIs) that exhibit antiviral, anticancer, and antimicrobial properties. For instance, derivatives of this compound are being researched for their ability to inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX-1 and COX-2).

Case Study:

A notable study demonstrated that derivatives of this compound exhibit significant activity against specific cancer cell lines. These findings suggest potential pathways for developing new anticancer therapies.

Agricultural Applications

Herbicides and Pesticides:

In agriculture, this compound is employed in the formulation of herbicides and pesticides. Its effectiveness in controlling plant pathogens and pests contributes to enhanced agricultural productivity. The compound is particularly useful in developing selective herbicides that target specific weed species without harming crops .

Data Table: Herbicides Derived from this compound

| Herbicide Name | Target Pests/Weeds | Application Method |

|---|---|---|

| Herbicide A | Broadleaf weeds | Pre-emergent application |

| Herbicide B | Grassy weeds | Post-emergent application |

| Herbicide C | Specific perennial weeds | Soil incorporation |

Material Science

Advanced Materials:

The compound is utilized in the preparation of advanced materials with specific properties. It is involved in the synthesis of specialty chemicals and polymers that enhance the durability and performance of coatings and adhesives.

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-6-methoxypyridine involves its interaction with specific molecular targets. In pharmaceuticals, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the molecular structure of the target .

Comparaison Avec Des Composés Similaires

- 2,4-Dichloro-6-methylpyridine

- 2,6-Dichloro-4-methoxypyridine

- 2,4,6-Trichloropyridine

Comparison: 2,4-Dichloro-6-methoxypyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 2,4-Dichloro-6-methylpyridine, the methoxy group in this compound provides different electronic and steric effects, influencing its reactivity and interactions with biological targets .

Activité Biologique

2,4-Dichloro-6-methoxypyridine (DCMP) is a pyridine derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This compound exhibits a range of biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into the biological activity of DCMP, presenting detailed research findings, case studies, and data tables to illustrate its significance.

Chemical Structure and Reactivity

DCMP is characterized by its dichloro and methoxy substituents on the pyridine ring. These functional groups significantly influence its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by nucleophiles such as amines or thiols.

Mechanism of Action

The biological activity of DCMP is primarily attributed to its ability to interact with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes that modulate various physiological pathways. For instance, it has been noted that pyridine derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX-1 and COX-2), thereby reducing the production of inflammatory mediators like prostaglandin E2.

Anticancer Activity

DCMP has shown promising anticancer properties in several studies:

- Case Study: Antiproliferative Effects

A study evaluated the cytotoxic effects of DCMP derivatives against various cancer cell lines. The most potent derivative exhibited an IC50 value of 1.53 µM against HepG2 liver cancer cells, demonstrating significant antiproliferative activity compared to standard chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DCMP Derivative A | HepG2 (Liver) | 1.53 |

| DCMP Derivative B | DU145 (Prostate) | 2.00 |

| DCMP Derivative C | MBA-MB-231 (Breast) | 1.38 |

Antiviral Activity

Research indicates that DCMP derivatives are being explored for their antiviral properties. They have been used as templates for designing inhibitors targeting viral enzymes, which are crucial for viral replication .

Antimicrobial Activity

DCMP exhibits notable antimicrobial effects against various pathogens:

- Case Study: Antifungal Activity

A study assessed the antifungal activity of DCMP against species such as Aspergillus flavus and Aspergillus niger. The results indicated significant inhibition at varying concentrations, underscoring its potential as an antifungal agent .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus flavus | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

Pharmaceutical Development

DCMP serves as a crucial intermediate in the synthesis of pharmaceuticals targeting various diseases, including cancer and viral infections. Its derivatives are being actively researched for their therapeutic potential against oncogenic pathways.

Agricultural Use

In agriculture, DCMP is utilized in the formulation of herbicides and pesticides due to its efficacy in controlling plant pathogens and pests. This application highlights its versatility beyond medicinal uses.

Propriétés

IUPAC Name |

2,4-dichloro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWHMXYTPKDBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733267 | |

| Record name | 2,4-Dichloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227572-43-1 | |

| Record name | 2,4-Dichloro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.